molecular formula C11H15N B172517 4-Ethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 154140-71-3

4-Ethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B172517
M. Wt: 161.24 g/mol
InChI Key: KQSKDBNSOXTNLO-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,3,4-tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as antiproliferative tubulin inhibitors .


Synthesis Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline is complex and is a subject of ongoing research . The quantum-chemical calculation results clearly indicate that the electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in the molecule of compound 2 than in that of the acetyl derivative 3a .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine 49 in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives 50 .

Scientific Research Applications

Dopamine Agonist Properties

  • Some derivatives of 1,2,3,4-tetrahydroisoquinolines, such as N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, have been synthesized and examined for dopamine-like activity, indicating potential application in neurological disorders (Jacob et al., 1981).

Synthesis and Characterization

  • Research has been conducted on improved synthesis methods and characterizations of 1,2,3,4-tetrahydroisoquinoline derivatives, highlighting their significance in organic chemistry and potential application in synthesizing complex compounds (Kashdan et al., 1982).

Antibiotic Properties

  • A tetrahydroquinoline derivative, helquinoline, isolated from Janibacter limosus, has shown high biological activity against bacteria and fungi, suggesting its application in developing new antibiotics (Asolkar et al., 2004).

Catalytic Asymmetric Synthesis

  • Novel strategies for catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines have been developed, demonstrating their applications in the total synthesis of alkaloid natural products (Liu et al., 2015).

Reactivity with Other Chemicals

  • Studies on the reactivity of 1,2,3,4-tetrahydroisoquinoline with various compounds, such as ethyl cyanoacetate and ω-cyanoacetophenone, contribute to our understanding of its chemical properties and potential applications in synthetic chemistry (Ziegler et al., 1978).

Potential in Cancer Therapy

  • Tetrahydroisoquinoline derivatives have been explored for their anticancer properties, reflecting their potential application in developing new therapeutic agents (Redda et al., 2010).

Hemodynamic Effects

  • An isoquinoline derivative has been observed for its effects on the heart and peripheral arterial vasodilation, suggesting its potential application in the treatment of hypotensive and shock states (Kim et al., 1971).

Safety And Hazards

4-Ethyl-1,2,3,4-tetrahydroisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of research on 4-Ethyl-1,2,3,4-tetrahydroisoquinoline are likely to focus on its diverse biological activities against various infective pathogens and neurodegenerative disorders . The development of novel THIQ analogs with potent biological activity is also a promising area of research .

properties

IUPAC Name

4-ethyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h3-6,9,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSKDBNSOXTNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594830
Record name 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

154140-71-3
Record name 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Hernestam, G Stenvall… - Journal of heterocyclic …, 1984 - Wiley Online Library
Abstract Treatment of (S:R)‐N‐benzyl‐1,1′‐iminobis‐2‐butanol with 70% w/w sulfuric acid gives cis‐ and trans‐N‐benzyl‐2,6‐diethylmorpholines (15 and 74%, respectively) and N‐…
Number of citations: 4 onlinelibrary.wiley.com
JL Vicario, D Badía, E Domínguez… - The Journal of Organic …, 1999 - ACS Publications
A highly enantioselective method for the synthesis of 4-alkyl substituted 1,2,3,4-tetrahydroisoquinolines is reported. The key step relies on the asymmetric synthesis of α-alkylarylacetic …
Number of citations: 55 pubs.acs.org
BE Blough, FI Carroll - Tetrahedron letters, 1993 - Elsevier
Isoquinolines, quinoline and pyridines are effectively reduced to 1,2,3,4-tetrahydroisoquinolines, 1,2,3,4-tetrahydroquinolines and piperidines respectively with lithium …
Number of citations: 52 www.sciencedirect.com
R Pedrosa, C Andrés, JM Iglesias, MA Obeso - Tetrahedron, 2001 - Elsevier
2-(o-Bromophenyl)-3-allyl- and 2-allyl-3-(o-bromobenzyl)-substituted perhydrobenzoxazines, derived from (−)-8-amino menthol, readily cyclized stereoselectively by reaction with …
Number of citations: 23 www.sciencedirect.com
MD Wendt, TW Rockway, A Geyer… - Journal of medicinal …, 2004 - ACS Publications
The preparation and assessment of biological activity of 6-substituted 2-naphthamidine inhibitors of the serine protease urokinase plasminogen activator (uPA, or urokinase) is …
Number of citations: 88 pubs.acs.org

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